2-deoxy-D-gluc-5-ulosonic acid

Description

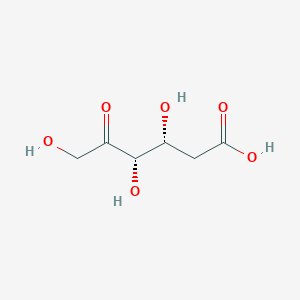

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O6 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

(3R,4S)-3,4,6-trihydroxy-5-oxohexanoic acid |

InChI |

InChI=1S/C6H10O6/c7-2-4(9)6(12)3(8)1-5(10)11/h3,6-8,12H,1-2H2,(H,10,11)/t3-,6+/m1/s1 |

InChI Key |

UCYNJPYWOSFBAT-CVYQJGLWSA-N |

SMILES |

C(C(C(C(=O)CO)O)O)C(=O)O |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)CO)O)O)C(=O)O |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)C(=O)O |

Origin of Product |

United States |

Occurrence and Biological Context of 2 Deoxy D Gluc 5 Ulosonic Acid

Microbial Metabolism of Myo-Inositol

Myo-inositol is a carbocyclic sugar that is abundant in various environments, particularly in soil and plant matter. A number of microorganisms have evolved specific catabolic pathways to degrade myo-inositol, and 2-deoxy-D-gluc-5-ulosonic acid is a central player in these processes.

The catabolism of myo-inositol has been extensively studied in several bacteria, notably the soil bacterium Bacillus subtilis and the gram-negative bacterium Klebsiella aerogenes. unige.choup.com In both organisms, the breakdown of myo-inositol proceeds through a series of enzymatic reactions, leading to the formation of intermediates that can enter central metabolic pathways like glycolysis. annualreviews.org

In Bacillus subtilis, the genes responsible for myo-inositol catabolism are organized in the iol operon (iolA to iolJ). asm.org The pathway begins with the oxidation of myo-inositol. A subsequent series of reactions, including dehydration and hydrolysis, ultimately leads to the formation of 5-deoxy-D-glucuronic acid. uzh.ch

The formation of this compound is the fourth step in this pathway. It is produced from 5-deoxy-D-glucuronic acid through an isomerization reaction catalyzed by the enzyme IolB. uzh.ch

The pathway in Klebsiella aerogenes is biochemically similar. unige.chresearchgate.netplos.org Early research identified 2-deoxy-5-keto-D-gluconic acid as a key intermediate in the degradation of myo-inositol in this organism. capes.gov.br The initial step is also catalyzed by a myo-inositol 2-dehydrogenase. asm.org While the genetic nomenclature may differ, the fundamental biochemical steps, including the formation of this compound, are conserved. oup.com

Role as a Key Metabolic Intermediate

The significance of this compound lies in its position as a crucial metabolic crossroads within the inositol (B14025) catabolic cascade. It is the substrate for a key phosphorylation step that prepares it for eventual cleavage into smaller, metabolically versatile molecules.

Position within Inositol Catabolic Cascades

In the well-characterized pathway of Bacillus subtilis, this compound (referred to as 2-deoxy-5-keto-D-gluconic acid) is the substrate for the enzyme IolC, a specific kinase. uzh.ch IolC catalyzes the phosphorylation of the compound at the sixth carbon, yielding 2-deoxy-5-keto-D-gluconic acid 6-phosphate. uzh.ch

This phosphorylation is a critical activation step. The resulting phosphorylated compound, 2-deoxy-5-keto-D-gluconic acid 6-phosphate, is then cleaved by the aldolase (B8822740) IolJ. qmul.ac.uk This cleavage reaction breaks the six-carbon chain into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and malonic semialdehyde. uzh.ch DHAP is a direct intermediate of glycolysis, and malonic semialdehyde is further converted to acetyl-CoA, which can enter the citric acid cycle. annualreviews.orguzh.ch

Table 1: Key Enzymes in the Formation and Conversion of this compound in Bacillus subtilis

| Enzyme Name | Gene (B. subtilis) | Reaction |

|---|---|---|

| 5-deoxy-D-glucuronic acid isomerase | iolB | Isomerization of 5-deoxy-D-glucuronic acid to this compound |

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 2-deoxy-5-keto-D-gluconic acid |

| myo-Inositol | |

| 5-deoxy-D-glucuronic acid | |

| 2-deoxy-5-keto-D-gluconic acid 6-phosphate | 5-dehydro-2-deoxy-D-gluconate 6-phosphate |

| Dihydroxyacetone phosphate | DHAP, glycerone phosphate |

| Malonic semialdehyde | 3-oxopropanoate |

Enzymatic Transformations and Pathways Involving 2 Deoxy D Gluc 5 Ulosonic Acid

Biosynthesis of 2-Deoxy-D-gluc-5-ulosonic Acid

The synthesis of this compound is a critical step in the pathway that degrades myo-inositol, a sugar alcohol utilized by various bacteria as a carbon and energy source.

The direct precursor to this compound is 5-deoxy-D-glucuronic acid. nih.gov The conversion is an isomerization reaction catalyzed by the enzyme IolB. nih.gov In Bacillus subtilis, this reaction is the fourth step in the myo-inositol catabolic pathway. nih.gov The IolB enzyme facilitates the intramolecular rearrangement of 5-deoxy-D-glucuronic acid to form this compound. nih.gov

Table 1: Biosynthesis of this compound

| Precursor | Enzyme | Product | Organism Example |

|---|

Catabolism and Further Derivatization of this compound

Following its synthesis, this compound is further metabolized in a two-step process that ultimately yields compounds that can enter central metabolic pathways like glycolysis. nih.gov

The first step in the catabolism of this compound is a phosphorylation event. This reaction is catalyzed by the enzyme 5-dehydro-2-deoxygluconokinase, also known as IolC. nih.govwikipedia.orguniprot.org This enzyme belongs to the transferase family, specifically a phosphotransferase that utilizes ATP to phosphorylate its substrate. wikipedia.org The systematic name for this enzyme class is ATP:5-dehydro-2-deoxy-D-gluconate 6-phosphotransferase. wikipedia.orgqmul.ac.uk

IolC kinase catalyzes the transfer of a phosphate (B84403) group from ATP to the C6 position of this compound. nih.govwikipedia.org This reaction yields two products: ADP and 2-deoxy-5-keto-D-gluconic acid 6-phosphate (also referred to as 6-phospho-5-dehydro-2-deoxy-D-gluconate). nih.govwikipedia.orguniprot.org In Bacillus subtilis, this phosphorylation is the fifth reaction in the myo-inositol degradation pathway. nih.govuniprot.org The product of this reaction, 2-deoxy-5-keto-D-gluconic acid 6-phosphate, also functions as an inducer that antagonizes the DNA binding of the IolR repressor, which controls the transcription of the iol operon. nih.gov

Table 2: IolC-Mediated Phosphorylation

| Substrate | Enzyme | EC Number | Product | Co-substrate/Product | Organism Example |

|---|

The final step in this specific pathway is the cleavage of the phosphorylated intermediate by an aldolase (B8822740).

The enzyme responsible for the cleavage of 2-deoxy-5-keto-D-gluconic acid 6-phosphate is IolJ, which is a specific aldolase. nih.govuni-goettingen.de This enzyme catalyzes the sixth reaction in the myo-inositol catabolic pathway in B. subtilis. nih.govuni-goettingen.de The IolJ aldolase breaks the carbon-carbon bond in its substrate to yield two smaller molecules: dihydroxyacetone phosphate (DHAP) and malonic semialdehyde. nih.govuni-goettingen.deresearchgate.netresearchgate.net Dihydroxyacetone phosphate is a well-known intermediate in the glycolytic pathway. nih.gov Malonic semialdehyde can be further converted to acetyl-CoA and CO2 by the enzyme IolA. nih.gov

Table 3: IolJ-Mediated Aldol (B89426) Cleavage

| Substrate | Enzyme | Product 1 | Product 2 | Organism Example |

|---|

Cleavage of 2-Deoxy-5-keto-D-gluconic Acid 6-Phosphate by IolJ Aldolase

Integration into Central Glycolytic and Acetyl-CoA Pathways

The catabolism of myo-inositol in various microorganisms, such as Bacillus subtilis and Sinorhizobium meliloti, converges on the formation of this compound (also known as 2-deoxy-5-keto-D-gluconic acid or DKG). asm.org However, for its entry into central metabolism, DKG must first be phosphorylated. The enzyme 5-dehydro-2-deoxygluconokinase (IolC) catalyzes the phosphorylation of DKG, using ATP, to produce 6-phospho-5-dehydro-2-deoxy-D-gluconate (DKGP). asm.orgwikipedia.org This phosphorylated intermediate is the key substrate for integration into the primary metabolic pathways.

The enzyme 6-phospho-5-dehydro-2-deoxy-D-gluconate aldolase (IolJ) then cleaves DKGP into two smaller, metabolically crucial molecules: dihydroxyacetone phosphate (DHAP) and malonic semialdehyde (MSA). asm.orguniprot.org This step represents the direct link to the central metabolic pathways.

Integration into Glycolysis: Dihydroxyacetone phosphate (DHAP) is a central intermediate in the glycolytic pathway. asm.org Glycolysis is the metabolic process that converts glucose into pyruvate, generating ATP and NADH in the process. mit.edufrontiersin.org DHAP can be readily isomerized to glyceraldehyde 3-phosphate, another glycolytic intermediate, thus being channeled directly into the energy-yielding phase of glycolysis.

Integration into the Acetyl-CoA Pool: The second product of the IolJ-catalyzed reaction, malonic semialdehyde, is converted into acetyl-coenzyme A (acetyl-CoA) by the action of malonic semialdehyde dehydrogenase (IolA). asm.org Acetyl-CoA is a pivotal metabolite in all living organisms. biorxiv.orgbeilstein-journals.org It serves as the primary entry point for carbon atoms into the citric acid cycle (TCA cycle) for complete oxidation to CO2 and generation of ATP. mit.edubiorxiv.org Additionally, acetyl-CoA is a fundamental building block for the biosynthesis of numerous essential compounds, including fatty acids, lipids, and polyketides. biorxiv.orgbeilstein-journals.org

Therefore, the enzymatic pathway involving this compound provides a mechanism for microorganisms to channel carbon from inositol (B14025) isomers into both the main energy-producing pathway of glycolysis and the central metabolic hub of acetyl-CoA, which feeds into the TCA cycle and various biosynthetic routes. asm.orguniprot.orgwisc.edu

Structural and Mechanistic Enzymology of Associated Enzymes

The catabolic pathway converting inositol-derived intermediates into central metabolites involves several key enzymes. The structural and mechanistic properties of these enzymes, particularly their kinetic parameters, are crucial for understanding the efficiency and regulation of the entire pathway.

Kinetic Characterization of IolB, IolC, and IolJ

While the functions of IolB, IolC, and IolJ from the inositol catabolism pathway are established, detailed kinetic parameters are not consistently available across all organisms in the reviewed scientific literature.

IolB (5-deoxy-glucuronate isomerase): This enzyme catalyzes the isomerization of 5-deoxy-glucuronate (5DG) to form 2-deoxy-5-keto-D-gluconic acid (DKG), the precursor to the subject compound of this article. asm.org The reaction involves the intramolecular rearrangement of the substrate. In Pseudomonas syringae, the IolB enzyme shares approximately 48% homology with its counterpart in Bacillus subtilis. uniprot.org Despite its crucial role in the pathway, specific kcat and Km values for IolB are not readily found in published research.

IolC (5-dehydro-2-deoxygluconokinase): IolC is a kinase that specifically phosphorylates DKG at the C6 position, yielding 6-phospho-5-dehydro-2-deoxy-D-gluconate (DKGP). asm.orgwikipedia.org This reaction is an essential activation step, preparing the substrate for the subsequent aldol cleavage. asm.org The systematic name for this enzyme is ATP:5-dehydro-2-deoxy-D-gluconate 6-phosphotransferase. wikipedia.org The product of this reaction, DKGP, also acts as an inducer for the entire iol operon in B. subtilis, highlighting the regulatory significance of IolC. asm.org However, specific kinetic parameters for IolC have not been detailed in the available literature.

IolJ (6-phospho-5-dehydro-2-deoxy-D-gluconate aldolase): IolJ is a class I aldolase that catalyzes the final step in the breakdown of the six-carbon chain, cleaving DKGP into dihydroxyacetone phosphate (DHAP) and malonic semialdehyde (MSA). asm.orguniprot.org This retro-aldol reaction is mechanistically critical as it produces the two metabolites that directly feed into central metabolism. asm.org IolJ belongs to a family of aldolases that utilize an active site lysine (B10760008) to form a Schiff base intermediate with the substrate. As with IolB and IolC, comprehensive kinetic data such as Km and kcat for IolJ are not specified in the reviewed sources.

The following table summarizes the enzymatic functions.

| Enzyme | Gene Name | Function | Substrate(s) | Product(s) | Km | kcat |

| 5-deoxy-glucuronate isomerase | iolB | Isomerization | 5-deoxy-glucuronate | 2-deoxy-5-keto-D-gluconic acid | Data not available | Data not available |

| 5-dehydro-2-deoxygluconokinase | iolC | Phosphorylation | 2-deoxy-5-keto-D-gluconic acid, ATP | 6-phospho-5-dehydro-2-deoxy-D-gluconate, ADP | Data not available | Data not available |

| 6-phospho-5-dehydro-2-deoxy-D-gluconate aldolase | iolJ | Aldol Cleavage | 6-phospho-5-dehydro-2-deoxy-D-gluconate | Dihydroxyacetone phosphate, Malonic semialdehyde | Data not available | Data not available |

Regulation of 2 Deoxy D Gluc 5 Ulosonic Acid Metabolism and Gene Expression

Role of 2-Deoxy-5-keto-D-gluconic Acid 6-Phosphate as an Inducer

The compound 2-deoxy-5-keto-D-gluconic acid 6-phosphate (DKGP) is a critical intermediate in the catabolism of myo-inositol and functions as the true inducer of the iol genes. researchgate.net In the metabolic sequence, 2-deoxy-5-keto-D-gluconic acid is phosphorylated by the enzyme IolC kinase to produce DKGP. ebi.ac.uk This phosphorylated intermediate then acts as an inducer by antagonizing the DNA-binding activity of the IolR repressor. ebi.ac.ukresearchgate.net This action lifts the repression of the iol operon, leading to the transcription of the genes necessary for further myo-inositol breakdown. ebi.ac.ukmicrobiologyresearch.org The accumulation of DKGP signals the presence of myo-inositol in the metabolic pipeline, thereby triggering the expression of the enzymatic machinery required for its catabolism. researchgate.netasm.org

Transcriptional Control of the iol Operon by IolR Repressor

The iol operon, which contains the genes for myo-inositol catabolism, is under the negative transcriptional control of the IolR repressor. researchgate.netoup.com IolR is a member of the RpiR-like family of transcriptional regulators and functions by binding to specific DNA sequences in the promoter regions of the iol genes, thereby blocking transcription in the absence of an inducer. researchgate.netnih.gov

Disruption of the iolR gene leads to the constitutive expression of the iol operon, confirming its role as a negative regulator. researchgate.netoup.com Electrophoretic mobility shift assays have demonstrated that IolR recognizes and binds to a conserved palindromic sequence, 5′-GGAA-N6-TTCC-3′, located in the upstream regions of several iol genes, including idhA, iolY, iolR itself, and iolC. researchgate.netnih.gov The binding of IolR to these sites physically obstructs the transcriptional machinery, thus repressing gene expression. nih.gov When the inducer, 2-deoxy-5-keto-D-gluconic acid 6-phosphate, is present, it binds to IolR, causing a conformational change that prevents the repressor from binding to the DNA and allowing transcription of the iol operon to proceed. ebi.ac.ukmicrobiologyresearch.org

Signal Transduction Mechanisms in Myo-Inositol Catabolism

The regulation of myo-inositol catabolism involves a sophisticated signal transduction system that allows the cell to respond to the availability of this carbon source. Myo-inositol itself can act as an initial signal, triggering a cascade of events leading to the expression of the iol genes. researchgate.netresearchgate.net The uptake of myo-inositol from the environment is the first step in this process. nih.gov

Analytical Methodologies for 2 Deoxy D Gluc 5 Ulosonic Acid in Research

Spectroscopic and Chromatographic Methods for Detection in Biological Samples

The analysis of 2-deoxy-D-gluc-5-ulosonic acid often involves a combination of chromatographic separation and spectroscopic detection, owing to its presence in complex biological mixtures.

Early research into the degradation of myo-inositol in Aerobacter aerogenes successfully identified 2-deoxy-5-keto-D-gluconic acid as a key intermediate. This identification was achieved through a combination of analytical techniques including paper chromatography, spectrophotometry, and mass spectrometry, which were instrumental in characterizing the compound from bacterial metabolism. nih.gov

More contemporary and quantitative approaches utilize advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of related keto acids. For instance, an ion chromatography (IC) method coupled with pulsed amperometric detection (PAD) has been developed for the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid, and 5-keto-D-gluconic acid. researchgate.net This method, which employs a column-switching technique, allows for the efficient separation of these structurally similar compounds in fermentation broths. researchgate.net While this method was optimized for 5-keto-D-gluconic acid, its principles are highly applicable to the analysis of its 2-deoxy counterpart.

In a study focused on the production of 2,5-diketo-D-gluconic acid (a related compound) by Gluconobacter oxydans, researchers utilized HPLC with a refractive index detector to quantify various gluconic acid derivatives. frontiersin.org For more sensitive and specific detection, they also employed Liquid Chromatography-Mass Spectrometry (LC-MS). frontiersin.org

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another widely used technique for the analysis of sugars and their derivatives, although it typically requires chemical derivatization to make the compounds volatile. researchgate.net

The following table summarizes various analytical methods that have been or could be applied for the detection of this compound and related compounds.

| Analytical Technique | Sample Matrix | Key Findings & Conditions | Reference |

| Paper Chromatography | Bacterial culture | Used for the initial isolation and identification of 2-deoxy-5-keto-D-gluconic acid. | nih.gov |

| Spectrophotometry | Bacterial culture | Aided in the characterization of the isolated intermediate. | nih.gov |

| Mass Spectrometry | Bacterial culture | Confirmed the molecular structure of 2-deoxy-5-keto-D-gluconic acid. | nih.gov |

| Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) | Fermentation broth | Simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid, and 5-keto-D-gluconic acid using a column-switching technique. Good linearity and low detection limits were achieved. | researchgate.net |

| High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) | Fermentation broth | Quantification of D-gluconic acid, 2-keto-D-gluconic acid, and 2,5-diketo-D-gluconic acid. | frontiersin.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Fermentation broth | Sensitive and specific measurement of 2,5-diketo-D-gluconic acid and 2-keto-L-gulonic acid. | frontiersin.org |

Utilization in Enzyme Activity Assays and Probe Development

While specific enzyme assays and probes developed directly from this compound are not extensively documented in publicly available research, the principles for their development can be inferred from studies on structurally related compounds, particularly 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and 2-deoxy-D-glucose.

The development of enzyme assays often relies on the ability to detect the product of an enzymatic reaction. For instance, in the study of Kdo transferases, which are crucial for the synthesis of lipopolysaccharides in gram-negative bacteria, enzyme activity is monitored by the transfer of radiolabeled or chemically tagged Kdo to a lipid A acceptor. The reaction products are then separated by techniques like thin-layer chromatography (TLC) and quantified. nih.gov A similar approach could be envisioned for enzymes that utilize this compound as a substrate, where a labeled version of the acid would allow for the tracking of its incorporation into larger molecules.

Furthermore, derivatives of related sugars are being explored for the development of molecular probes. For example, azido-derivatives of Kdo have been synthesized and used for metabolic labeling of lipopolysaccharides in bacteria. acs.orgacs.org These azido-sugars are incorporated into cellular structures and can then be visualized using "click chemistry," a type of reaction that allows for the attachment of fluorescent tags. acs.org This strategy enables the study of the dynamics of the bacterial outer membrane. acs.orginrs.ca

The 2-deoxy-D-glucose scaffold has also been utilized as a chiral probe to determine the absolute configuration of secondary alcohols. mostwiedzy.pl By attaching the 2-deoxy-D-glucose derivative to a molecule of interest, researchers can use Nuclear Magnetic Resonance (NMR) spectroscopy to observe specific dipolar couplings that reveal the stereochemistry. mostwiedzy.pl This demonstrates the potential of using sugar derivatives, including those of this compound, as tools for structural elucidation in complex organic molecules.

Although direct examples are scarce, the modification of this compound to include reporter groups (e.g., fluorescent tags, radioactive isotopes, or reactive handles for click chemistry) would be a logical step toward developing specific probes and assays to investigate its role in biological systems.

Future Research Directions and Unexplored Avenues for 2 Deoxy D Gluc 5 Ulosonic Acid

Deeper Mechanistic Studies of Enzymatic Pathways

A thorough understanding of the enzymes that synthesize and metabolize 2-deoxy-D-gluc-5-ulosonic acid is fundamental. The myo-inositol catabolic pathway in B. subtilis provides a clear roadmap for future mechanistic studies. nih.gov In this pathway, 5-deoxy-D-glucuronic acid is isomerized by the enzyme IolB to produce this compound. nih.gov Subsequently, this intermediate is phosphorylated at the C6 position by the IolC kinase, yielding 2-deoxy-5-keto-D-gluconic acid 6-phosphate. nih.gov This phosphorylated product is then cleaved by the aldolase (B8822740) IolJ into dihydroxyacetone phosphate (B84403) (DHAP) and malonic semialdehyde. nih.gov

Future research should focus on elucidating the precise catalytic mechanisms of these key enzymes—IolB, IolC, and IolJ. Detailed structural and kinetic analyses are required. Techniques such as X-ray crystallography could provide high-resolution structures of these enzymes, both with and without bound substrates or analogs. This would reveal critical amino acid residues in the active sites involved in substrate binding and catalysis. Site-directed mutagenesis of these residues, coupled with kinetic assays, would allow for confirmation of their roles. Mechanistic studies, including the use of isotope labeling, could uncover the step-by-step chemical transformations, identify any covalent intermediates, and clarify the role of cofactors or metal ions in catalysis, similar to mechanistic studies performed on other sugar-metabolizing enzymes. mdpi.com

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme Name | Abbreviation | Function in B. subtilis myo-Inositol Pathway | Research Focus |

|---|---|---|---|

| 5-deoxy-D-glucuronic acid isomerase | IolB | Isomerizes 5-deoxy-D-glucuronic acid to this compound. nih.gov | Structural analysis, active site mapping, catalytic mechanism. |

| 2-deoxy-5-keto-D-gluconic acid kinase | IolC | Phosphorylates this compound to its 6-phosphate form. nih.gov | Substrate specificity, kinetic characterization, structural biology. |

Exploration of Potential Broader Biological Roles beyond Myo-Inositol Metabolism

The known universe of this compound's function is currently limited primarily to myo-inositol breakdown. nih.govnih.gov However, the structural similarity of this compound to other biologically crucial ulosonic acids suggests it may have broader roles that are yet to be discovered. For instance, 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) is an essential and highly conserved component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria, linking the lipid A moiety to the polysaccharide chain. acs.orgacs.org The structural integrity of LPS is vital for the viability of these bacteria. Research into whether this compound or its derivatives could be incorporated into bacterial polysaccharides or other glycoconjugates is a compelling avenue. nih.gov The discovery of complex, novel ulosonic acid derivatives in the capsular polysaccharides of marine bacteria, which have shown potential antitumor activity, further supports the hypothesis that these sugars may have diverse and important biological functions. mdpi.com

Future investigations could screen for the presence of this compound in various organisms and cellular contexts beyond those known for myo-inositol catabolism. This includes exploring its potential involvement in:

Bacterial Cell Wall Synthesis: Investigating if it can act as a substrate or inhibitor for enzymes in bacterial cell wall biosynthetic pathways.

Signaling Pathways: Exploring its potential role as a signaling molecule, similar to how inositol (B14025) phosphoglycans act as second messengers in insulin (B600854) signaling. discoveryjournals.orgmdpi.com

Alternative Catabolic Pathways: Many aldonic acids are metabolized through dehydration and cleavage. msu.ru It is plausible that this compound participates in other, uncharacterized metabolic routes for different sugar acids.

Development of Advanced Analytical Techniques for In Situ Pathway Elucidation

Studying the flux and localization of metabolic intermediates like this compound within a living cell or tissue (in situ) presents a significant analytical challenge. Traditional methods often rely on bulk analysis of cell extracts, which averages out spatial and temporal information. nih.gov The development and application of advanced analytical techniques are crucial for a deeper understanding of this compound's metabolic context.

Current analytical methods for related sugars often involve High-Performance Liquid Chromatography (HPLC) coupled with detectors like Evaporative Light Scattering (ELSD) or Refractive Index (RI). scholarsresearchlibrary.comgoogle.com While useful, these methods often require derivatization for sensitivity and are not suited for direct tissue analysis. google.com Liquid Chromatography-Mass Spectrometry (LC-MS) offers greater sensitivity and selectivity for analyzing metabolites in complex biological samples. acs.orgnih.gov

For true in situ elucidation, Mass Spectrometry Imaging (MSI) techniques are particularly promising. nih.gov Technologies such as airflow-assisted desorption electrospray ionization (AFADESI-MSI) allow for the direct analysis and spatial mapping of metabolites in tissue sections without the need for extraction or labeling. nih.gov Applying MSI to study tissues or cell cultures under conditions where myo-inositol metabolism is active could reveal the precise location of this compound and its downstream products, providing unprecedented insights into metabolic reprogramming and pathway dynamics at a subcellular level. nih.gov

Table 2: Comparison of Analytical Techniques for Ulosonic Acid Analysis

| Technique | Principle | Advantages | Limitations for In Situ Analysis | Future Application for this compound |

|---|---|---|---|---|

| HPLC-ELSD/RI | Chromatographic separation followed by detection based on light scattering or refractive index. scholarsresearchlibrary.comgoogle.com | Robust, good for quantification of known compounds. | Low sensitivity, not easily coupled with imaging, may require derivatization. google.com | Quantitative analysis in purified extracts. |

| LC-MS | Chromatographic separation coupled with mass-based detection and fragmentation for identification. acs.org | High sensitivity and specificity, structural information from MS/MS. | Requires sample extraction, loss of spatial information. | Metabolic fingerprinting and flux analysis of cell extracts. nih.gov |

| MS Imaging (e.g., AFADESI-MSI) | Direct ionization of molecules from a surface (e.g., tissue slice) to generate a spatial map of their distribution. nih.gov | In situ detection, label-free, provides spatial context. | Quantification can be challenging, lower resolution than microscopy. | Mapping the distribution of the compound and related metabolites directly in tissues to understand pathway localization and heterogeneity. nih.gov |

By pursuing these future research directions, the scientific community can build a more comprehensive picture of this compound, potentially elevating its status from a simple metabolic intermediate to a molecule of broader biological and therapeutic interest.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-deoxy-D-gluc-5-ulosonic acid, and how can reaction intermediates be characterized?

- Methodological Answer : Synthesis often involves enzymatic or chemical oxidation of precursors like D-glucuronic acid. For example, regioselective oxidation at specific hydroxyl groups can be achieved using TEMPO/NaClO systems, followed by acid-catalyzed dehydration . Characterization of intermediates requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Key spectral markers include downfield shifts for carbonyl carbons (~200-210 ppm in ¹³C NMR) and diagnostic fragmentation patterns in HRMS .

Q. How can researchers distinguish this compound from structurally similar keto-aldoses (e.g., 2-keto-3-deoxy-D-gluconic acid)?

- Methodological Answer : Differentiation relies on analytical techniques:

- Chromatography : Reverse-phase HPLC with a C18 column and UV detection at 210 nm (carboxylic acid absorption).

- Spectroscopy : Distinctive IR absorption bands for α,β-unsaturated ketones (~1680 cm⁻¹) and carboxylate groups (~1600 cm⁻¹).

- Mass Spectrometry : Unique fragmentation patterns (e.g., loss of CO₂ or H₂O) compared to analogs .

Q. What are the challenges in isolating this compound from biological matrices?

- Methodological Answer : Isolation requires:

- Sample Pre-treatment : Acidic precipitation of proteins (e.g., 10% TCA) to avoid interference.

- Solid-Phase Extraction (SPE) : Use of mixed-mode anion-exchange resins to retain acidic compounds.

- Validation : Recovery rates must be quantified via spiked internal standards (e.g., isotopically labeled analogs) to account for matrix effects .

Advanced Research Questions

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should employ:

- Kinetic Analysis : Monitor degradation via UV-Vis spectroscopy at 240 nm (keto-enol tautomerism).

- pH Dependence : Acidic conditions (pH < 3) stabilize the lactone form, while alkaline conditions (pH > 8) promote hydrolysis.

- Thermal Stability : Arrhenius plots at 25–60°C reveal activation energy (Eₐ) for decomposition, critical for storage recommendations .

Q. What computational models predict the metabolic pathways of this compound in bacterial systems?

- Methodological Answer : Use genome-scale metabolic models (e.g., COBRA Toolbox) to simulate:

- Enzyme Mapping : Identify homologs of ketodeoxy aldolases or isomerases in pathways like the Entner-Doudoroff route.

- Flux Balance Analysis (FBA) : Compare carbon flux distributions between wild-type and knockout strains to infer metabolic roles .

Q. How can contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Methodological Answer : Address discrepancies through:

- Dose-Response Studies : Establish non-linear relationships using ROS assays (e.g., DCFH-DA fluorescence).

- Redox Profiling : Compare reduction potentials (via cyclic voltammetry) to known antioxidants (e.g., ascorbic acid).

- Contextual Factors : Control for cell type-specific NADPH/GSH levels, which modulate redox outcomes .

Q. What are the limitations of current spectroscopic databases for identifying this compound derivatives?

- Methodological Answer : Gaps include:

- Spectral Overlap : Similarities with 3-deoxy-D-manno-octulosonic acid (KDO) in NMR spectra.

- Resolution Limits : Low-field instruments (≤ 400 MHz) may fail to resolve diastereomeric signals.

- Mitigation : Use hybrid techniques like LC-NMR-MS or reference synthetic standards for unambiguous assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.